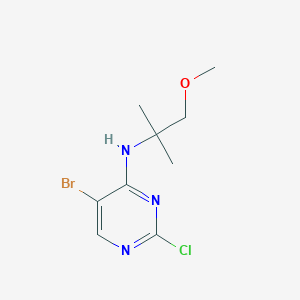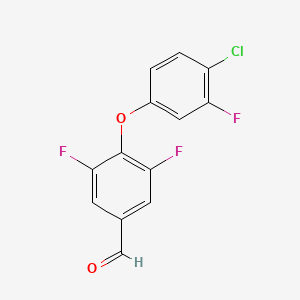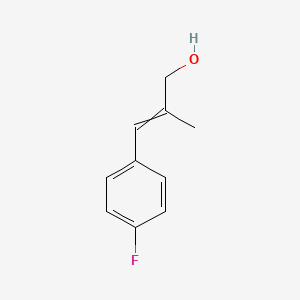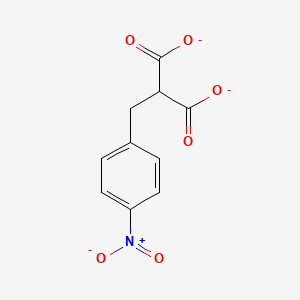
2-(4-Nitrobenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzyl)malonate: is an organic compound with the molecular formula C10H9NO6. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a p-nitrobenzyl group. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrobenzyl)malonate can be synthesized through the reaction of p-nitrobenzyl alcohol with malonic acid. The reaction typically involves the use of a fatty acid as a catalyst, along with an inducer and a water removal agent to increase the yield and reduce the reaction time. The yield of the product can reach up to 90% .
Industrial Production Methods: In industrial settings, the preparation of mono-p-nitrobenzylmalonate often involves the hydrolysis of p-nitrobenzyl alcohol malonic diester using a lipid-degradative enzyme. This method is preferred for its efficiency and higher yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrobenzyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and other bases are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of mono-p-nitrobenzylmalonate, such as amino derivatives and substituted benzylmalonates .
Scientific Research Applications
Chemistry: 2-(4-Nitrobenzyl)malonate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism by which mono-p-nitrobenzylmalonate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The pathways involved include enzyme-catalyzed reactions and interactions with cellular components .
Comparison with Similar Compounds
- p-Nitrobenzylmalonic acid
- p-Nitrobenzyl alcohol
- p-Nitrobenzyl chloride
Uniqueness: 2-(4-Nitrobenzyl)malonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its nitro group provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C10H7NO6-2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/p-2 |
InChI Key |
LDIKKFOPLVSXKD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


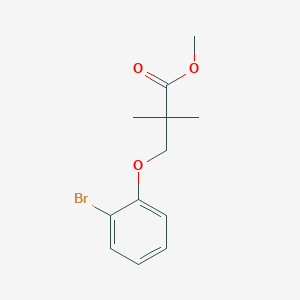
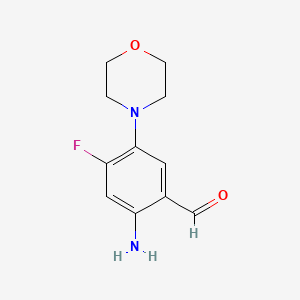
![1-(Bromomethyl)-2-chloro-4-[(phenylmethyl)oxy]benzene](/img/structure/B8424789.png)
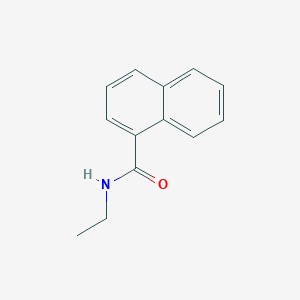
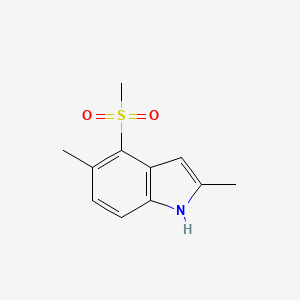
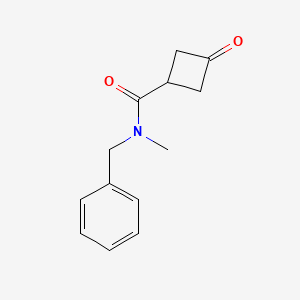
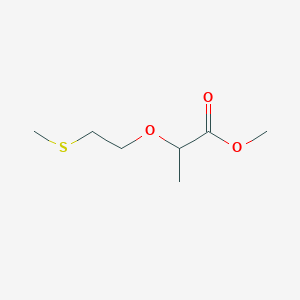
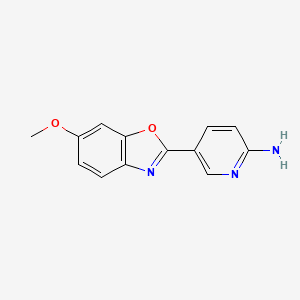
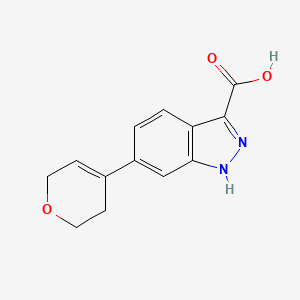
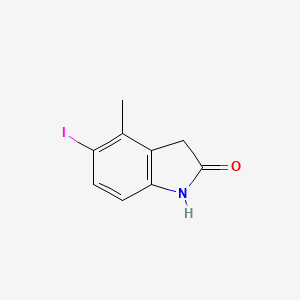
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1,3-thiazole](/img/structure/B8424838.png)
